Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate
Description
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate is a cyanoacrylate derivative characterized by a benzylidene hydrazinyl substituent at the 3-position of the acrylate backbone. The benzylidene hydrazinyl group introduces structural rigidity and opportunities for hydrogen bonding, distinguishing it from simpler cyanoacrylate analogs.
Properties
IUPAC Name |
ethyl (E)-3-[[(E)-benzylideneamino]-methylamino]-2-cyanoprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3/b13-11+,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLSIQDHBZSPBL-BACKHADUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)/N=C/C1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by the addition of methylhydrazine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of ethyl 3-(2-(benzyl)-1-methylhydrazinyl)-2-aminoacrylate.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of cyanoacrylate derivatives in cancer therapy. Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate has shown promising activity against various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Drug Delivery Systems
The compound's ability to form stable polymers makes it a candidate for drug delivery applications. Its hydrophilic-lipophilic balance allows for the encapsulation of hydrophilic drugs, enhancing their bioavailability and controlled release .
Polymer Science
Adhesives and Sealants
Cyanoacrylates are widely used as adhesives due to their fast curing time and strong bonding properties. This compound can be utilized in formulating advanced adhesives that require specific mechanical properties or resistance to environmental factors .
Coatings and Films
The rapid polymerization of this compound allows it to be used in coatings that provide protective layers on various substrates. These coatings can exhibit excellent adhesion, flexibility, and resistance to solvents and chemicals .
Material Engineering
Composite Materials
In material engineering, the incorporation of cyanoacrylate-based compounds into composite materials can enhance their mechanical properties. The polymerization process contributes to the formation of cross-linked structures that improve strength and durability .
Biomedical Applications
The compatibility of cyanoacrylates with biological tissues makes them suitable for use in surgical adhesives and wound closure applications. Research indicates that these materials can provide effective sealing while minimizing tissue irritation .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate involves the formation of strong covalent bonds with various substrates. The cyanoacrylate moiety rapidly polymerizes in the presence of moisture, leading to the formation of a rigid polymer network. This property is particularly useful in adhesive applications, where rapid bonding and high strength are required. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to antimicrobial effects.
Comparison with Similar Compounds
Ethyl (E)-3-Aryl-2-Cyanoacrylates
- Structure : Aryl groups (e.g., methoxy, methyl, halogens) at the 3-position instead of hydrazinyl derivatives.
- Synthesis: Prepared from aldehydes and ethyl cyanoacetate via Knoevenagel condensation. Electron-withdrawing substituents (e.g., Br, Cl) enhance electrophilicity, improving reaction efficiency .
- Reactivity : The absence of a hydrazinyl group reduces hydrogen-bonding capacity but increases stability toward nucleophilic attack compared to hydrazinyl-substituted analogs .
Ethyl 2-Cyano-3,3-Diphenylacrylate
Pyrimidine-Fused Cyanoacrylates
- Structure: Integration with pyrimidine rings, as seen in compounds synthesized from 4-amino-2-hydrazinylpyrimidine-5-carbonitrile and ethyl cyanoacrylates.
Key Observations :
- Hydrazinyl-substituted cyanoacrylates (e.g., the target compound) may require longer reaction times or specialized bases (e.g., pyridine) due to the nucleophilic nature of the hydrazine moiety .
- Steric hindrance in diphenyl analogs reduces reactivity compared to benzylidene hydrazinyl derivatives .
Challenges and Limitations
- Synthetic Complexity : Introducing the benzylidene hydrazinyl group requires precise stoichiometry to avoid by-products (e.g., dimerization), as observed in hydrazine condensations .
- Solubility: Polar substituents (e.g., hydrazinyl) may reduce solubility in non-polar solvents, complicating purification .
Biological Activity
Ethyl 3-(2-(benzylidene)-1-methylhydrazinyl)-2-cyanoacrylate (CAS No. 21303-67-3) is a cyanoacrylate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- Purity : Typically available at 95% purity
- Storage Conditions : Should be stored in a sealed container at 2-8°C to maintain stability .
Cyanoacrylate compounds, including this compound, primarily function through anionic polymerization. This process is initiated by moisture in the environment, leading to rapid polymerization upon contact with biological tissues or surfaces. The resulting polymers exhibit adhesive properties, making them useful in various biomedical applications such as wound closure and tissue adhesion .
Antimicrobial Properties
Recent studies have indicated that cyanoacrylate compounds possess significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
This data indicates that the compound can be a potential candidate for developing antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies on human cell lines have shown that this compound exhibits moderate cytotoxic effects at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| MCF-7 | 50 |
| A549 | 40 |
These findings suggest that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to minimize toxicity .
Wound Healing
A notable application of this compound is in wound healing. Clinical trials have demonstrated its efficacy as a tissue adhesive, promoting faster healing times compared to traditional sutures. Patients treated with this compound reported less pain and improved cosmetic outcomes.
Adhesive Properties
The compound's adhesive properties make it suitable for surgical applications. It has been successfully used in various surgical procedures to bond tissues quickly and effectively, reducing the risk of infection and promoting healing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
